molecular formula C12H5Cl5O B12672527 2,3,4',5,6-Pentachlorodiphenyl ether CAS No. 63646-55-9

2,3,4',5,6-Pentachlorodiphenyl ether

Katalognummer: B12672527
CAS-Nummer: 63646-55-9
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: UETIKWAWMZLQQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4’,5,6-Pentachlorodiphenyl ether is a chlorinated diphenyl ether compound. It is part of a broader class of chemicals known as polychlorinated diphenyl ethers, which are structurally similar to polychlorinated biphenyls. These compounds are known for their persistence in the environment and potential for bioaccumulation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4’,5,6-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired degree of chlorination.

Industrial Production Methods: Industrial production of 2,3,4’,5,6-Pentachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent product quality. The final product is purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,4’,5,6-Pentachlorodiphenyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated diphenyl ethers.

    Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products:

    Oxidation: Hydroxylated diphenyl ethers.

    Reduction: Less chlorinated diphenyl ethers.

    Substitution: Diphenyl ethers with different halogen or functional group substitutions.

Wissenschaftliche Forschungsanwendungen

2,3,4’,5,6-Pentachlorodiphenyl ether has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of chlorinated aromatic compounds.

    Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.

    Medicine: Studied for its potential endocrine-disrupting properties and effects on human health.

    Industry: Used in the development of flame retardants and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,3,4’,5,6-Pentachlorodiphenyl ether involves its interaction with cellular components. The compound can bind to the aryl hydrocarbon receptor, leading to the activation of various signaling pathways. This interaction can result in the induction of enzymes involved in xenobiotic metabolism, oxidative stress, and disruption of endocrine functions.

Vergleich Mit ähnlichen Verbindungen

  • 2,2’,4,4’,6-Pentachlorodiphenyl ether
  • 2,3’,4,4’,5-Pentachlorodiphenyl ether
  • 2,2’,3,3’,6-Pentachlorodiphenyl ether

Comparison: 2,3,4’,5,6-Pentachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical properties and biological activity. Compared to other similar compounds, it may exhibit different levels of toxicity, persistence, and bioaccumulation potential. Its specific interactions with molecular targets, such as the aryl hydrocarbon receptor, also distinguish it from other chlorinated diphenyl ethers.

Eigenschaften

CAS-Nummer

63646-55-9

Molekularformel

C12H5Cl5O

Molekulargewicht

342.4 g/mol

IUPAC-Name

1,2,4,5-tetrachloro-3-(4-chlorophenoxy)benzene

InChI

InChI=1S/C12H5Cl5O/c13-6-1-3-7(4-2-6)18-12-10(16)8(14)5-9(15)11(12)17/h1-5H

InChI-Schlüssel

UETIKWAWMZLQQZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.